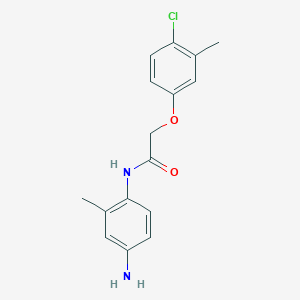

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide

CAS No.: 1020057-04-8

Cat. No.: VC2618099

Molecular Formula: C16H17ClN2O2

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020057-04-8 |

|---|---|

| Molecular Formula | C16H17ClN2O2 |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

| Standard InChI Key | PFHDDFNOSQBMLA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |

| Canonical SMILES | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |

Introduction

Chemical Identity and Properties

Basic Identification

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide is an acetamide derivative characterized by specific functional groups including an amino group, methyl substituents, and a chlorophenoxy moiety. The compound is primarily identified by the following characteristics:

| Parameter | Value |

|---|---|

| CAS Number | 1020057-04-8 |

| Molecular Formula | C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 304.77 g/mol |

| IUPAC Name | N-(4-amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide |

| SMILES Code | CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=C(C=C2)Cl)C |

| InChI | InChI=1S/C16H17ClN2O2/c1-10-8-13(4-5-14(10)17)21-9-16(20)19-15-6-3-12(18)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |

| InChIKey | PFHDDFNOSQBMLA-UHFFFAOYSA-N |

| PubChem Compound | 28306539 |

This compound is registered with the specific CAS number 1020057-04-8, which distinguishes it from other structurally similar compounds .

Structural Characteristics

The molecular structure of N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide features:

-

A 4-amino-2-methylphenyl group connected to an acetamide linkage

-

A 4-chloro-3-methylphenoxy group attached to the acetamide component

-

Two methyl groups: one on position 2 of the aminophenyl group and one on position 3 of the chlorophenoxy group

-

An amino group at position 4 of one phenyl ring

-

A chloro substituent at position 4 of the second phenyl ring

The structural arrangement gives the compound distinctive chemical and potentially biological properties.

Physical and Chemical Properties

The compound exhibits the following physical and chemical characteristics:

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Solubility | Not specified in available data |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Flash Point | Not available |

| LogP | Not specified in available data |

| Polar Surface Area (PSA) | Not specified in available data |

Limited experimental physical property data is available for this compound in the current scientific literature .

Synthesis and Chemical Reactivity

Synthetic Routes

-

Nucleophilic substitution reactions between 4-chloro-3-methylphenol and a haloacetate

-

Subsequent amide formation with 4-amino-2-methylaniline

The exact optimization conditions, yields, and purification protocols would require dedicated synthetic studies .

Chemical Reactivity

The reactive sites in this molecule include:

-

The amino group (-NH₂) that can undergo various transformations including acylation, alkylation, and diazotization

-

The amide linkage (-NHCO-) that provides hydrogen bonding capabilities

-

The ether linkage (-O-) that contributes to the molecule's polarity and potential interactions

These functional groups contribute to the compound's potential chemical behavior in various reaction environments.

| Safety Parameter | Information |

|---|---|

| GHS Pictograms | Warning hazard symbol |

| Hazard Statements | H315; H319; H335 |

| Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |

| Signal Word | Warning |

| DOT/IATA Classification | Not classified as hazardous material for transport |

These classifications indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Related Compounds

Structural Analogues

Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, including:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | 1020722-95-5 | C₁₆H₁₇ClN₂O₂ | Amino group at position 5 instead of position 4 |

| N-(3-Amino-2-methylphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | 1020056-29-4 | C₁₆H₁₇ClN₂O₂ | Amino group at position 3 instead of position 4 |

| N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | 1020057-15-1 | C₁₆H₁₇ClN₂O₂ | Methyl group at position 2 instead of position 3 on the chlorophenoxy ring |

| N-(4-amino-2-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Not specified | C₁₅H₁₄Cl₂N₂O₂ | Chloro substituent instead of methyl at position 2 of the aminophenyl ring |

| N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | Not specified | C₁₉H₂₄N₂O₂ | Isopropyl and methyl substituents instead of chloro and methyl |

These structural analogues may exhibit similar chemical properties while potentially demonstrating different biological activities based on their substitution patterns .

Functional Analogues

Functionally related compounds include:

-

N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide (CAS: 307308-68-5): Contains a similar amino-methylphenoxy structure but with a different connectivity pattern

-

N-(4-Chloro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 62593-57-1): Features a similar acetamide linkage but with different substitution patterns and a methoxyethoxy group instead of a phenoxy moiety

Spectroscopic Characterization

-

IR spectroscopy: Expected absorption bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹), and C-O-C stretching (1200-1250 cm⁻¹)

-

NMR spectroscopy: Characteristic proton signals for methyl groups (δ 2.0-2.5 ppm), aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (δ 3.5-4.5 ppm), amide NH (δ 8.0-10.0 ppm), and methylene protons (δ 4.0-4.5 ppm)

-

Mass spectrometry: Expected molecular ion peak at m/z 304.77 corresponding to the molecular weight

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume